(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
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Overview
Description
4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone, also known as CPFPP, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyridinylmethanone family of molecules, which are characterized by a carbonyl group linked to an aromatic ring. CPFPP has a number of unique properties, including the ability to bind to proteins and other molecules, which makes it useful for a variety of scientific research applications.
Scientific Research Applications
Antiviral Activity
This compound has been studied for its potential antiviral properties . Derivatives of this molecule have shown some activity against the tobacco mosaic virus (TMV), which is a significant pathogen in plants . The incorporation of sulfonamides into thiadiazole rings, which is a structural feature of this compound, can produce molecules that act as carbonic anhydrase inhibitors, potentially leading to plant antiviral activities .
Antibacterial and Antifungal Properties
The sulfonamide group present in this compound is associated with a wide range of biological activities, including antibacterial and antifungal properties . This makes it a candidate for research into new antibiotics and antifungal agents, which are crucial in the fight against resistant strains of bacteria and fungi .
Carbonic Anhydrase Inhibition
Carbonic anhydrases are enzymes that play a vital role in various physiological processes. Compounds like (4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone can inhibit these enzymes, which has implications for treating conditions like glaucoma, epilepsy, and even certain mountain sicknesses .
Anti-Tumor Activity
There is potential for this compound to be used in cancer research , particularly in the synthesis of molecules that could inhibit the growth of tumor cells. Previous studies have synthesized related thiadiazole derivatives for this purpose .
Agricultural Applications
The compound’s derivatives have been reported to possess herbicidal properties , suggesting its use in developing new agricultural chemicals that could help control weeds without harming crops .
Anticonvulsant Effects
Some derivatives of 1,3,4-thiadiazole, which is part of this compound’s structure, have displayed anticonvulsant properties . This opens up avenues for research into new treatments for seizure disorders .
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which can influence biological processes. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound could interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. This can lead to changes in the conformation or activity of the target protein or enzyme .
Biochemical Pathways
The compound could potentially influence various biochemical pathways depending on its specific targets. This could lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as its size, charge, and hydrophobicity. These properties can influence how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it influences. This could lead to changes in cellular function or phenotype .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active at different pH levels, or it might be affected by interactions with other molecules .
properties
IUPAC Name |
[3-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3NO3S/c20-14-8-6-12(7-9-14)18(25)17-16(10-13(11-24-17)19(21,22)23)28(26,27)15-4-2-1-3-5-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRZYIQDYHOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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